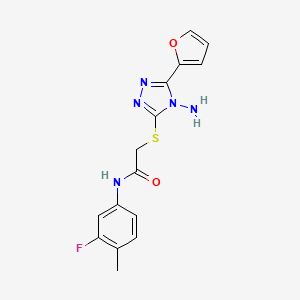
DL-N,N(sup 2)-Dibenzylasparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-N,N(sup 2)-Dibenzylasparagine is a synthetic compound derived from asparagine, an amino acid This compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the asparagine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DL-N,N(sup 2)-Dibenzylasparagine typically involves the protection of the amino groups of asparagine followed by benzylation. One common method includes the use of benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete benzylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as chromatography can enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
DL-N,N(sup 2)-Dibenzylasparagine can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to remove the benzyl groups, reverting to asparagine.
Substitution: The benzyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Asparagine.
Substitution: Various substituted asparagine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
DL-N,N(sup 2)-Dibenzylasparagine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of DL-N,N(sup 2)-Dibenzylasparagine involves its interaction with specific molecular targets. The benzyl groups can enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylasparagine: Contains a single benzyl group.
N,N-Dibenzylglycine: Similar structure but derived from glycine instead of asparagine.
N-Benzylglutamine: Contains a benzyl group attached to glutamine.
Uniqueness
DL-N,N(sup 2)-Dibenzylasparagine is unique due to the presence of two benzyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. This dual benzylation can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
25800-55-9 |
|---|---|
Formule moléculaire |
C18H20N2O3 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2,4-bis(benzylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C18H20N2O3/c21-17(20-13-15-9-5-2-6-10-15)11-16(18(22)23)19-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,21)(H,22,23) |
Clé InChI |
UTEIYYMJOOFGCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC(CC(=O)NCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)
![Ethyl 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B12135542.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)


![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)

![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)
![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12135610.png)
![2-[4-(2-Furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B12135630.png)
